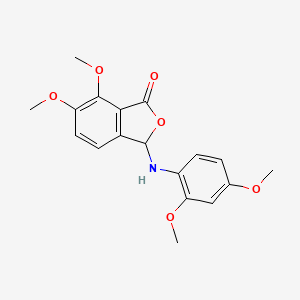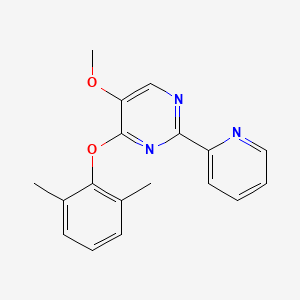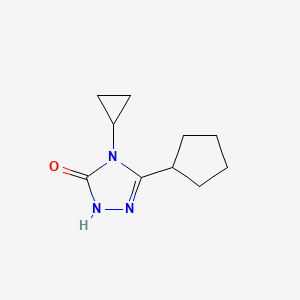
3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry for the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the use of the azide-alkyne Huisgen cycloaddition, a type of 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction, also known as “Click chemistry”, is efficient and selective, and devoid of side reactions .Molecular Structure Analysis
In the molecular structure of 1,2,4-triazoles, the triazole ring is often disposed about a mirror plane with considerable delocalization of π-electron density within the triazole ring .Applications De Recherche Scientifique
Antifungal and Antimicrobial Properties
1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which include 3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one, are reported to have antifungal and antimicrobial properties . This makes them potentially useful in the development of new drugs to combat various fungal and bacterial infections.
Hypoglycemic and Antihypertensive Properties
These compounds are also known to exhibit hypoglycemic and antihypertensive properties . They could be used in the treatment of conditions such as diabetes and hypertension.
Analgesic and Antiparasitic Properties
The analgesic properties of these compounds could make them useful in pain management . Additionally, their antiparasitic properties could be leveraged in the treatment of various parasitic infections .
Hypocholesteremic, Antiviral, and Anti-inflammatory Properties
These compounds have been reported to have hypocholesteremic, antiviral, and anti-inflammatory properties . This suggests potential applications in the treatment of high cholesterol, viral infections, and inflammatory conditions.
Antioxidant, Antitumor, and Anti-HIV Properties
The antioxidant properties of these compounds could be beneficial in combating oxidative stress . Their antitumor and anti-HIV properties suggest potential applications in cancer therapy and the treatment of HIV/AIDS .
Use in the Synthesis of Fluorescent Probes
1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from compounds like 3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one, show excellent fluorescence . This makes them potentially useful in the development of fluorescent probes for various research and diagnostic applications .
Use in the Development of Antidepressants
Pyrazoline derivatives, which can be synthesized from compounds like 3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one, have been used in certain antidepressants . This suggests potential applications in the treatment of depression.
Use in the Development of Anticancer Drugs
The synthesized compounds have shown proper selectivity against cancer cell lines . This suggests potential applications in the development of new anticancer drugs .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopentyl-4-cyclopropyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-12-11-9(7-3-1-2-4-7)13(10)8-5-6-8/h7-8H,1-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDSBWDNRZIBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NNC(=O)N2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2474743.png)
![2-[(Benzyloxy)methyl]aniline](/img/structure/B2474745.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2474746.png)
![Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2474751.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione](/img/structure/B2474752.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2474753.png)
![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)
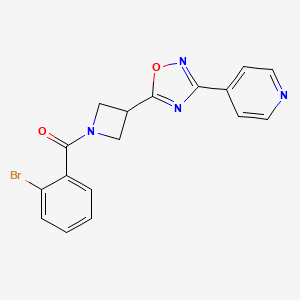
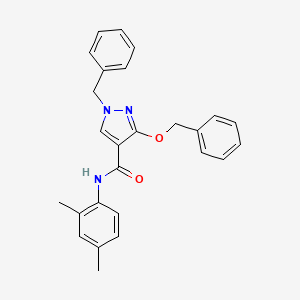
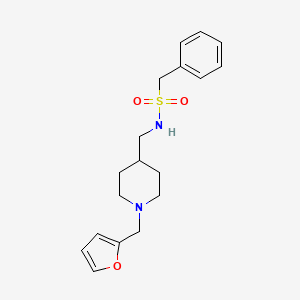
![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2474759.png)
